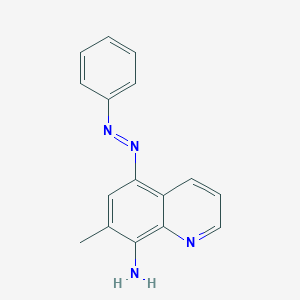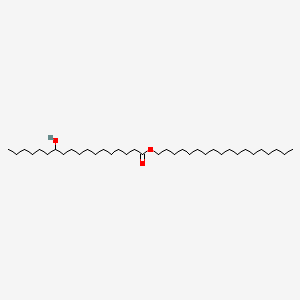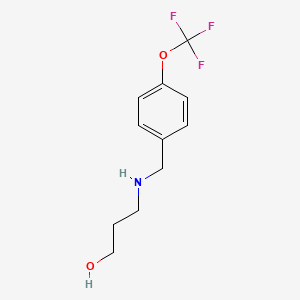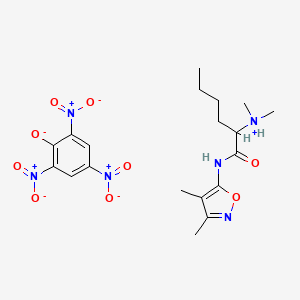
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a synthetic organic compound that belongs to the class of amides and isoxazoles. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethyl-isoxazole ring, and a hexanamide backbone. The picrate salt form is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Hexanamide Backbone: The hexanamide backbone can be synthesized through an amidation reaction involving hexanoic acid and an appropriate amine.
Formation of the Picrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the hexanamide backbone.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides may be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a tool in biochemical research.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)pentanamide picrate: Similar structure with a pentanamide backbone.
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butanamide picrate: Similar structure with a butanamide backbone.
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
94440-40-1 |
|---|---|
Molecular Formula |
C19H26N6O9 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-dimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C13H23N3O2.C6H3N3O7/c1-6-7-8-11(16(4)5)12(17)14-13-9(2)10(3)15-18-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,6-8H2,1-5H3,(H,14,17);1-2,10H |
InChI Key |
KZEHVFUOOTZBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


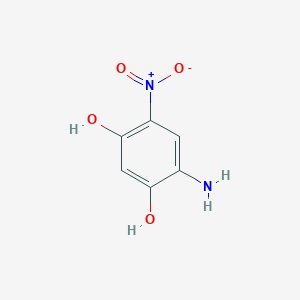
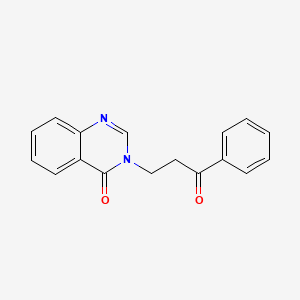

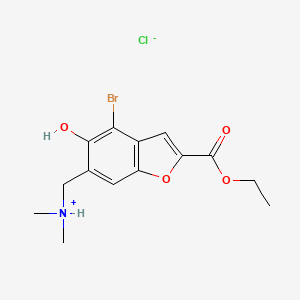
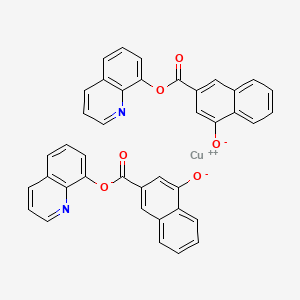
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
